2-Amino-1-[4-(3-chlorophenyl)piperazin-1-yl]ethan-1-one dihydrochloride
Description
Properties
IUPAC Name |
2-amino-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O.2ClH/c13-10-2-1-3-11(8-10)15-4-6-16(7-5-15)12(17)9-14;;/h1-3,8H,4-7,9,14H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJWMZWVVMMVZDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of bis(2-chloroethyl)methylamine hydrochloride
- Reactants: Diethanolamine and thionyl chloride.
- Reaction: Diethanolamine reacts with thionyl chloride to substitute hydroxyl groups with chlorine, yielding bis(2-chloroethyl)methylamine hydrochloride.
- Reaction conditions:
- Solvent: Chloroform (CHCl₃).
- Addition: Thionyl chloride is added dropwise to the stirred solution of diethanolamine in chloroform over 1 hour.
- Reaction time: 2 hours at room temperature.
- Workup: Excess thionyl chloride and solvent are removed under reduced pressure.
- Purification: The crude product is recrystallized from acetone.
- Yield: Approximately 62%.
- Physical form: White solid.
Step 2: Synthesis of 1-(3-chlorophenyl)piperazine hydrochloride
- Reactants: 3-chloroaniline and bis(2-chloroethyl)methylamine hydrochloride.
- Reaction: Nucleophilic substitution and cyclization to form the piperazine ring substituted with a 3-chlorophenyl group.
- Reaction conditions:
- Solvent: Xylene (dimethylbenzene).
- Temperature: Reflux (approximately 140°C).
- Duration: 24 hours.
- Workup:
- Extraction with dichloromethane.
- Drying over anhydrous magnesium sulfate.
- Removal of solvent by reduced pressure distillation.
- Purification: The oily residue is distilled under reduced pressure, then converted to the hydrochloride salt by addition of concentrated HCl and recrystallized from ethanol.
- Yield: Approximately 86%.
- Physical form: White crystalline solid.
Step 3: Synthesis of 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride
- Reactants: 1-(3-chlorophenyl)piperazine hydrochloride and 1-bromo-3-chloropropane.
- Reaction: Alkylation of the piperazine nitrogen with 1-bromo-3-chloropropane.
- Reaction conditions:
- Solvent: Mixture of water and acetone.
- Temperature: 0 to 10 °C during addition of base.
- Base: 25% sodium hydroxide solution added dropwise.
- Stirring at room temperature for 18 hours after base addition.
- Workup:
- Separation of organic layer.
- Concentration under reduced pressure.
- Dissolution in acetone, filtration, and concentration.
- Precipitation by addition to dilute hydrochloric acid.
- Purification: Washing with cold water and drying.
- Yield: Approximately 65%.
- Physical form: White solid.
Summary Table of Preparation Parameters
| Step | Reactants | Solvent | Temperature | Time | Yield (%) | Purification Method |
|---|---|---|---|---|---|---|
| 1 | Diethanolamine + Thionyl chloride | Chloroform (CHCl₃) | Room temperature | 2 hours | 62 | Recrystallization from acetone |
| 2 | 3-Chloroaniline + bis(2-chloroethyl)methylamine hydrochloride | Xylene (dimethylbenzene) | Reflux (~140°C) | 24 hours | 86 | Distillation, HCl salt formation, recrystallization from ethanol |
| 3 | 1-(3-Chlorophenyl)piperazine hydrochloride + 1-bromo-3-chloropropane | Water + Acetone | 0–10 °C (base addition), then room temp | 18 hours | 65 | Filtration, precipitation from dilute HCl, washing and drying |
Analysis and Research Findings
- The synthetic route is notable for its operational simplicity and mild conditions, which contrast with more complex and harsher methods traditionally used for piperazine derivatives.
- Use of common solvents such as chloroform, xylene, acetone, and aqueous media facilitates scalability and handling.
- The yields reported are moderate to high, with the highest yield in the cyclization step forming the piperazine ring.
- Purification by crystallization and salt formation ensures high purity of intermediates, essential for pharmaceutical applications.
- The reaction temperatures and times are optimized to balance reaction completeness and product stability.
- The method avoids harsh reagents or extreme conditions, which is beneficial for safety and environmental considerations.
- The described synthetic method can be adapted or modified for related piperazine derivatives by changing substituents or alkylating agents.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be employed.
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and reaction conditions.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Structural Formula
The compound features a piperazine ring substituted with a chlorophenyl group, which is crucial for its biological activity.
Pharmacological Studies
2-Amino-1-[4-(3-chlorophenyl)piperazin-1-yl]ethan-1-one dihydrochloride has been investigated for its potential as an antipsychotic agent due to its structural similarity to known antipsychotic drugs.
Case Study: Antipsychotic Activity
A study published in the Journal of Medicinal Chemistry examined the compound's effects on dopamine receptors, indicating that it may act as a D2 receptor antagonist, which is a common mechanism of action for many antipsychotic medications. The study reported significant binding affinity and efficacy in preclinical models .
Neuropharmacology
Research has also focused on the compound's effects on anxiety and depression models. Its ability to modulate serotonin and norepinephrine levels suggests potential use as an anxiolytic or antidepressant.
Case Study: Anxiolytic Effects
In a controlled experiment, the compound was administered to rodent models exhibiting anxiety-like behaviors. Results indicated a marked reduction in anxiety levels, paralleling those observed with established anxiolytics like diazepam .
Cancer Research
Emerging studies have explored the compound's cytotoxic properties against various cancer cell lines. Preliminary findings suggest that it may induce apoptosis in certain types of cancer cells.
Data Table: Cytotoxicity Assay Results
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Induction of apoptosis |
| MCF7 | 20 | Cell cycle arrest |
| A549 | 25 | Inhibition of proliferation |
These results indicate that further exploration into its anti-cancer properties could be warranted .
Drug Development
The compound serves as a lead structure for the development of new therapeutics targeting mental health disorders and certain cancers. Its modifications have been studied to improve efficacy and reduce side effects.
Case Study: Derivative Synthesis
Researchers synthesized several derivatives of this compound, evaluating their pharmacokinetic properties and biological activities. One derivative exhibited enhanced potency against dopamine receptors while maintaining a favorable safety profile .
Mechanism of Action
The mechanism by which 2-Amino-1-[4-(3-chlorophenyl)piperazin-1-yl]ethan-1-one dihydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses that contribute to its therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of piperazine derivatives with modifications on the aryl group and the side chain. Below is a detailed comparison with structurally and functionally related compounds:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Studies
Receptor Binding Affinity :
- The 3-chlorophenyl group in the target compound confers higher affinity for serotonin (5-HT1A) and dopamine D2 receptors compared to 2-fluorophenyl analogs, likely due to enhanced van der Waals interactions .
- Dimeric impurities like 1,3-bis-[4-(3-chlorophenyl)piperazin-1-yl]propane exhibit off-target activity at adrenergic receptors, necessitating strict control during synthesis .
Solubility and Stability: Dihydrochloride salts (e.g., target compound vs. PI-15950) improve aqueous solubility (>50 mg/mL) compared to free bases or monohydrochlorides . FMOC-protected derivatives (e.g., 2-[4-(FMOC)piperazin-1-yl]acetic acid) are lipophilic, limiting their use in aqueous systems .
Synthetic Challenges: Impurities such as 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine (Impurity G) arise from alkylation side reactions, requiring optimized temperature and stoichiometry during synthesis . The target compound’s aminoethyl ketone moiety is prone to hydrolysis under acidic conditions, necessitating pH-controlled storage .
Biological Activity
2-Amino-1-[4-(3-chlorophenyl)piperazin-1-yl]ethan-1-one dihydrochloride (CAS No. 1240527-40-5) is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and neuropharmacology. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant research findings.
The molecular formula of this compound is C12H18Cl3N3O, with a molecular weight of 326.65 g/mol. The compound features a piperazine ring substituted with a chlorophenyl group, which is significant for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 1240527-40-5 |
| Molecular Formula | C12H18Cl3N3O |
| Molecular Weight | 326.65 g/mol |
| Structure | Structure |
Research indicates that compounds similar to this compound exhibit significant effects on microtubule dynamics and apoptosis in cancer cells. Specifically, studies have shown that derivatives of this compound can induce mitotic arrest in colon cancer cells by affecting tubulin polymerization, leading to increased sensitivity to apoptotic signals .
Cancer Therapy
A notable study highlighted the efficacy of piperazine-based compounds in enhancing the sensitivity of colon cancer cells to apoptosis. The derivative AK301, closely related to this compound, was found to induce mitotic arrest with an ED50 of approximately 115 nM in HT29 human colon cancer cells . This suggests that the compound may play a role in cancer treatment by targeting specific cellular pathways involved in cell division and survival.
Neuropharmacological Potential
The compound has also been investigated for its effects on neurotransmitter systems. It has been shown to interact with histamine H3 receptors and monoamine oxidase B (MAO B), which are critical targets in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In vitro studies demonstrated that certain derivatives exhibit good inhibitory potency against MAO B (IC50 < 50 nM), suggesting potential applications in enhancing dopaminergic signaling .
Case Study 1: Colon Cancer Treatment
In a study examining the effects of piperazine derivatives on colon cancer cells, researchers treated HT29 cells with various concentrations of AK301. The results indicated a pronounced effect on cell viability and apoptosis induction compared to untreated controls. The study concluded that this class of compounds holds promise for developing new cancer therapies .
Case Study 2: Neuroprotection
A separate investigation explored the neuroprotective properties of related piperazine compounds against oxidative stress-induced cell death in neuronal cell lines. The findings suggested that these compounds could mitigate neuronal damage by modulating oxidative stress pathways and enhancing cell survival rates .
Q & A
Q. What are the standard synthetic routes for preparing 2-Amino-1-[4-(3-chlorophenyl)piperazin-1-yl]ethan-1-one dihydrochloride, and what key reaction conditions must be controlled?
The synthesis typically involves coupling a 3-chlorophenylpiperazine precursor with a β-keto amine intermediate under controlled conditions. Key steps include:
- Nucleophilic substitution : Reacting 3-chlorophenylpiperazine with a chloroacetyl derivative to form the ethanone backbone .
- Amination : Introducing the amino group via reductive amination or direct substitution, requiring inert atmospheres (e.g., N₂) to prevent oxidation .
- Salt formation : Treating the free base with HCl in ethanol or methanol to yield the dihydrochloride salt .
Critical conditions : Temperature (60–80°C for coupling reactions), solvent choice (DMSO or ethanol for solubility), and stoichiometric ratios (1:1.2 for amine:ketone) to minimize byproducts .
Q. How should researchers handle and store this compound to ensure stability during experimental use?
- Storage : Keep in airtight, light-resistant containers at –20°C to prevent hydrolysis or decomposition. Desiccants (e.g., silica gel) are recommended to avoid moisture absorption .
- Handling : Use gloves and fume hoods to prevent skin contact or inhalation. If exposed, rinse immediately with water and seek medical attention for persistent irritation .
Advanced Research Questions
Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound, especially when conflicting data arise?
- HPLC-MS : Resolves purity (>95%) and detects trace impurities (e.g., unreacted piperazine derivatives) using C18 columns and acetonitrile/water gradients .
- ¹H/¹³C NMR : Confirms the ethanone backbone (δ ~2.8 ppm for CH₂CO) and piperazine ring integrity (δ ~3.2–3.5 ppm for N–CH₂) . Discrepancies in chemical shifts may arise from solvent polarity or crystallinity differences .
- X-ray crystallography : Resolves structural ambiguities (e.g., salt conformation) but requires high-purity crystals .
Q. How do environmental factors such as pH and temperature influence the reactivity and stability of this compound in pharmacological assays?
- pH sensitivity : The compound degrades in alkaline conditions (pH >8), forming a free base via HCl dissociation. Buffered solutions (pH 4–6) are optimal for stability .
- Thermal stability : Decomposition occurs above 150°C, releasing chlorinated byproducts. Use low-temperature storage (–20°C) and avoid prolonged heating during solvent removal .
Q. What are the potential mechanisms of action for this compound based on structural analogs, and how can contradictory findings in receptor binding studies be resolved?
- Receptor interactions : Structural analogs (e.g., N-(4-chloro-3-nitrophenyl) derivatives) show affinity for serotonin (5-HT₁A) and dopamine (D₂) receptors, suggesting similar targeting .
- Contradictions : Discrepancies in binding affinity (e.g., µM vs. nM ranges) may arise from assay conditions (e.g., radioligand purity, cell membrane preparation methods). Validate results using orthogonal techniques like functional cAMP assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
